molecular formula C17H17N3O2 B12976277 3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine

3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine

Cat. No.: B12976277
M. Wt: 295.34 g/mol
InChI Key: ADMAQFOZCRSYOO-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxybenzyl group attached to a naphthyridine core, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and aldehydes.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Amination: The final amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxybenzyl and naphthyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced naphthyridine derivatives.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

  • **3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-yl)methanol
  • **3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-yl)acetic acid

Uniqueness

3-((4-Methoxybenzyl)oxy)-7-methyl-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-7-methyl-1,6-naphthyridin-2-amine

InChI

InChI=1S/C17H17N3O2/c1-11-7-15-13(9-19-11)8-16(17(18)20-15)22-10-12-3-5-14(21-2)6-4-12/h3-9H,10H2,1-2H3,(H2,18,20)

InChI Key

ADMAQFOZCRSYOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=N1)OCC3=CC=C(C=C3)OC)N

Origin of Product

United States

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